5,7-Dimethyl-3-phenyl[1,2,4]triazolo[4,3-a]pyridine
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Overview
Description
5,7-Dimethyl-3-phenyl[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound consists of a triazole ring fused to a pyridine ring, with methyl and phenyl substituents at specific positions.
Preparation Methods
The synthesis of 5,7-Dimethyl-3-phenyl[1,2,4]triazolo[4,3-a]pyridine can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
5,7-Dimethyl-3-phenyl[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the triazole ring, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5,7-Dimethyl-3-phenyl[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5,7-Dimethyl-3-phenyl[1,2,4]triazolo[4,3-a]pyridine involves its interaction with molecular targets such as enzymes and receptors. For example, it can act as an inhibitor of enzymes like JAK1 and JAK2, which are involved in various signaling pathways . The compound binds to the active site of these enzymes, preventing their normal function and thereby exerting its biological effects.
Comparison with Similar Compounds
5,7-Dimethyl-3-phenyl[1,2,4]triazolo[4,3-a]pyridine can be compared with other triazolopyridine derivatives, such as:
1,2,4-Triazolo[1,5-a]pyridine: Similar in structure but with different substituents, leading to variations in biological activity.
1,2,4-Triazolo[4,3-b]pyridine: Another isomer with distinct properties and applications.
1,2,4-Triazolo[3,4-b]thiadiazine: A related compound with a fused thiadiazine ring, used in different medicinal applications.
The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
5528-56-3 |
---|---|
Molecular Formula |
C14H13N3 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
5,7-dimethyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C14H13N3/c1-10-8-11(2)17-13(9-10)15-16-14(17)12-6-4-3-5-7-12/h3-9H,1-2H3 |
InChI Key |
UOSCCKDAUBVDMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NN=C(N2C(=C1)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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